Acromelic acid B

Kainate Receptor Agonist Electrophysiology Neuropharmacology

Choose Acromelic acid B for its unmatched stereospecificity in kainate receptor research. Unlike generic kainoids, its unique rank order of potency (domoic acid > Acromelic acid B > kainic acid) provides a benchmark for calibrating dorsal root fibre responses. Its NMDA/AMPA antagonist-insensitive allodynia induction makes it the essential tool for isolating pure kainate-mediated pain pathways, free from the confounding effects of its isomer Acromelic acid A.

Molecular Formula C13H14N2O7
Molecular Weight 310.26 g/mol
CAS No. 86630-10-6
Cat. No. B1204992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcromelic acid B
CAS86630-10-6
Synonymsacromelic acid B
Molecular FormulaC13H14N2O7
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
InChIInChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1
InChIKeyYQDHGMPCSWNBFG-PJKMHFRUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acromelic acid B (CAS 86630-10-6) for Neuropharmacology Research: A Kainoid with Distinct Subtype Potency


Acromelic acid B (CAS 86630-10-6) is a pyrrolidine dicarboxylic acid belonging to the kainoid class of compounds, a family of potent neuroexcitatory amino acids structurally related to kainic acid. It is a natural product first isolated from the poisonous mushroom *Clitocybe acromelalga* [1]. Acromelic acid B acts as a potent agonist at ionotropic glutamate receptors, specifically targeting kainate receptor subtypes [2]. Unlike many non-selective glutamate analogs, its functional profile is defined by a unique rank order of potency across different neuronal preparations, positioning it as a specialized tool for dissecting kainate receptor-mediated signaling pathways.

Why Acromelic acid B Cannot Be Substituted by Other Kainoids or Standard Glutamate Agonists


Generic substitution among kainoid receptor agonists, such as kainic acid, domoic acid, or even the closely related isomer Acromelic acid A, is scientifically unsound due to significant quantitative and qualitative differences in their pharmacological profiles. Acromelic acid B displays a distinct rank order of potency in different neuronal tissues compared to other kainoids [1]. Furthermore, its mechanism of action is stereospecific; functional studies show that the allodynia induced by Acromelic acid B is pharmacologically distinct from that induced by its isomer, Acromelic acid A, with the latter being sensitive to NMDA and AMPA receptor antagonists while the former is not [2]. Using a generic 'kainate receptor agonist' would thus confound experimental results by introducing different selectivity profiles and downstream signaling outcomes.

Acromelic acid B Comparative Potency and Pharmacological Selectivity Data


Acromelic acid B Shows a Distinct Rank Order of Potency on Dorsal Root Fibres vs. Kainic Acid and Domoic Acid

Acromelic acid B demonstrates a specific position in the potency rank order for depolarizing dorsal root fibres in newborn rats. It is more potent than kainic acid but less potent than domoic acid, distinguishing it from other kainoids like MFPA and Acromelic acid A [1].

Kainate Receptor Agonist Electrophysiology Neuropharmacology

Acromelic acid B Elicits NMDA/Antagonist-Insensitive Allodynia, a Key Functional Distinction from Isomer Acromelic acid A

Acromelic acid B induces tactile allodynia in mice through a mechanism that is insensitive to NMDA receptor antagonists and Joro spider toxin (a Ca2+-permeable AMPA receptor antagonist). This is in direct contrast to the allodynia induced by its isomer, Acromelic acid A, which is inhibited by these same antagonists [1]. Additionally, Acromelic acid B's acute allodynic effect is dose-dependent from 50 pg/kg to 50 ng/kg, whereas Acromelic acid A's effect follows a bell-shaped curve with a maximum at 50 fg/kg [1].

Pain Model Allodynia Kainate Receptor Spinal Cord

Synthesis of Acromelic acid B Provides Access to a Key Intermediate for Novel Chemical Probe Development

A total synthesis of Acromelic acid B has been achieved in 17 steps with a 6.9% overall yield, which is less efficient than the 13-step, 36% yield synthesis for Acromelic acid A [1]. However, research into the synthesis of Acromelic acid B has been instrumental in developing new methods for producing complex kainoids. Specifically, an analog named MFPA, which is more potent than Acromelic acid B in some assays, was developed using a novel photoinduced benzyl radical cyclization method derived from work on acromelic acids [2].

Synthetic Chemistry Chemical Probe Kainoid Photoaffinity Labeling

Optimal Research Applications for Acromelic acid B Based on Quantitative Evidence


Dissecting Kainate Receptor Subtypes in Primary Afferent Neurons

Acromelic acid B is optimally suited for electrophysiological studies on dorsal root fibres to distinguish kainate receptor-mediated currents from those of other glutamate receptors. Its rank order potency profile (domoic acid > Acromelic acid B > kainic acid) [1] provides a benchmark for calibrating responses and verifying receptor subtype expression in sensory neurons.

Investigating NMDA/Antagonist-Insensitive Allodynia and Pain Mechanisms

This compound is the preferred tool for inducing a specific type of tactile allodynia that is functionally distinct from other kainoids. Its insensitivity to NMDA and AMPA receptor antagonists [2] allows researchers to isolate and study a kainate receptor-mediated pain pathway that is not confounded by these other major glutamatergic systems.

As a Benchmark Compound for Developing Novel Kainoid Synthesis Methodologies

Given its complex structure and the established, albeit low-yielding, total synthesis, Acromelic acid B serves as a challenging target for synthetic chemists. It is an ideal benchmark for validating new synthetic routes or methodologies aimed at improving the efficiency of constructing complex, polycyclic kainoid scaffolds [3].

Comparative Studies of Kainoid Isomer Pharmacology

Acromelic acid B is an essential control or comparator when using its isomer, Acromelic acid A. The stark contrast in their acute allodynia induction profiles (dose-response curve shape and antagonist sensitivity) [2] makes this pair a powerful tool for studying stereospecificity in kainate receptor pharmacology and downstream signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acromelic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.